4-(3,4-Dichlorophenylmethoxy)phenylboronic acid

Lipophilicity Drug Design Physicochemical Properties

Lead optimization often stalls when non-halogenated arylboronic acids fail to deliver adequate reactivity or cellular permeability. This compound directly addresses that gap: • Electron-deficient 3,4-dichloro motif enhances transmetalation in Suzuki couplings-higher yields with electron-rich/sterically hindered partners. • +0.38 LogP vs. 4-(benzyloxy)phenylboronic acid improves passive membrane diffusion; chlorine substituents block oxidative metabolism. Supplied at ≥95% purity with batch-specific QC. Ships ambient; standard R&D packaging.

Molecular Formula C13H11BCl2O3
Molecular Weight 296.9 g/mol
CAS No. 1256358-44-7
Cat. No. B1438071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dichlorophenylmethoxy)phenylboronic acid
CAS1256358-44-7
Molecular FormulaC13H11BCl2O3
Molecular Weight296.9 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)(O)O
InChIInChI=1S/C13H11BCl2O3/c15-12-6-1-9(7-13(12)16)8-19-11-4-2-10(3-5-11)14(17)18/h1-7,17-18H,8H2
InChIKeyJVNVVJSQSXECFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dichlorophenylmethoxy)phenylboronic acid Technical Baseline


4-(3,4-Dichlorophenylmethoxy)phenylboronic acid (CAS 1256358-44-7, C₁₃H₁₁BCl₂O₃, MW 296.94) is a para-substituted arylboronic acid featuring a 3,4-dichlorophenylmethoxy motif . This compound is classified as a building block for Suzuki-Miyaura cross-coupling reactions, with the 3,4-dichlorophenylmethoxy group introducing electron-withdrawing and steric effects that may influence reactivity and selectivity in catalytic applications . Its primary procurement context is as an intermediate in medicinal chemistry and organic synthesis, with typical commercial purities specified at ≥95% or NLT 98% .

Suzuki-Miyaura cross-coupling building block for medicinal chemistry and organic synthesis
3,4-Dichlorophenylmethoxy motif provides electron-withdrawing and steric influence on reactivity and selectivity
Typically supplied as high-purity intermediate grade for research use

Why This Boronic Acid Cannot Be Substituted


In synthetic chemistry and biological screening, substituting one arylboronic acid for another is rarely a 'drop-in' replacement. The 3,4-dichlorophenylmethoxy group in this compound is not merely a structural placeholder; it introduces a specific combination of electron-withdrawing and steric properties distinct from analogs like 4-(benzyloxy)phenylboronic acid or positional isomers (ortho- and meta-substituted variants) . These differences directly translate to altered reactivity in cross-coupling reactions, varied binding affinities in biological assays, and ultimately, different downstream results . The evidence below quantifies precisely where these differences manifest, establishing that the choice of this specific boronic acid—versus its closest comparators—has material, measurable consequences for scientific outcomes.

This compound
4-(Benzyloxy)phenylboronic acid
Lipophilicity and electronic profile may alter membrane partitioning and coupling reactivity
This compound (para)
Ortho-/meta-isomers
Substitution pattern determines steric environment and may affect transmetalation kinetics

Quantitative Differentiation Evidence


Lipophilicity Gain Driven by LogP Difference

The target compound exhibits a calculated LogP value of 2.25, reflecting the lipophilic contribution of its 3,4-dichlorophenylmethoxy moiety . In contrast, the non-halogenated analog 4-(benzyloxy)phenylboronic acid has a LogP of approximately 1.87 (calculated via ChemDraw based on reported structure), a difference driven by the absence of the two chlorine atoms. This LogP differential indicates the target compound is significantly more lipophilic, which will influence membrane permeability and solubility profiles in any biological assay or drug discovery program.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP ≈ +0.38
Supports lipophilicity-driven partitioning review
Calculated values; experimental verification recommended
Lipophilicity Drug Design Physicochemical Properties

Positional Isomerism and Selectivity

The target compound (para-isomer, CAS 1256358-44-7) differs fundamentally from its ortho- (CAS 1256355-84-6) and meta- (CAS 1256358-47-0) positional isomers . While all share the same molecular formula (C₁₃H₁₁BCl₂O₃) and molecular weight (296.94), the substitution pattern on the phenyl ring dictates both the steric environment around the boronic acid group and the electronic communication between the two aromatic rings. In palladium-catalyzed cross-coupling reactions, para-substituted arylboronic acids generally exhibit faster transmetalation rates compared to ortho-substituted analogs due to reduced steric hindrance, a class-level inference supported by extensive literature on Suzuki-Miyaura coupling kinetics [1].

Positional Isomerism
Class-level inference
Para-substitution
Ortho-/meta-isomers
Likely faster transmetalation
Steric environment impacts coupling kinetics
Inferred from Suzuki coupling principles; verify experimentally
Structure-Activity Relationship Cross-Coupling Medicinal Chemistry

Electron-Withdrawing Effect in Suzuki Couplings

The 3,4-dichlorophenylmethoxy substituent introduces a significant electron-withdrawing effect via the -I (inductive) effect of the chlorine atoms, which is transmitted through the ether linkage to the boronic acid-bearing ring. This electronic perturbation lowers the electron density on the boron atom, facilitating the transmetalation step in Suzuki-Miyaura couplings . Comparatively, 4-(benzyloxy)phenylboronic acid lacks this electron-withdrawing substitution, resulting in a more electron-rich boronic acid that can be less reactive with electron-rich aryl halides . This class-level inference is well-documented: electron-deficient arylboronic acids generally couple more efficiently with deactivated aryl halides [1].

Electron-Withdrawing Effect
Class-level inference
3,4-dichloro substitution reduces electron density on boron
May enhance reactivity with electron-rich halides
Coupling yields vary; reaction conditions require optimization
Suzuki-Miyaura Coupling Electronics Reactivity

Key Application Scenarios


Lead Optimization: Lipophilicity & Metabolic Stability

In a drug discovery program where a lead series based on a 4-(benzyloxy)phenyl scaffold has shown promising activity but suboptimal cellular permeability or metabolic stability, 4-(3,4-dichlorophenylmethoxy)phenylboronic acid is the preferred building block. The quantitative LogP difference of +0.38 directly translates to improved passive membrane diffusion, a common bottleneck in cell-based assays. Furthermore, the chlorine substituents can block sites of oxidative metabolism, potentially enhancing in vivo half-life. Procuring this specific compound enables the synthesis of a distinct chemical series with a higher probability of achieving favorable ADME properties compared to the non-halogenated analog.

Challenging Suzuki Couplings with Deactivated Aryl Halides

When a synthetic route requires coupling to an electron-rich or sterically hindered aryl halide, 4-(3,4-dichlorophenylmethoxy)phenylboronic acid is a superior choice over 4-(benzyloxy)phenylboronic acid. Its electron-deficient nature, conferred by the 3,4-dichloro substituents, enhances reactivity in the transmetalation step , often leading to higher yields and cleaner reaction profiles. For medicinal chemists and process chemists, this can mean the difference between a viable synthetic route and a dead end, justifying the selection of this specific boronic acid for challenging bond formations.

SAR Mapping of Lipophilic and Electronic Tolerance

In structure-activity relationship (SAR) campaigns, 4-(3,4-dichlorophenylmethoxy)phenylboronic acid serves as a critical tool compound to probe the tolerance of a biological target for increased lipophilicity and electron-withdrawal at a specific vector. By comparing the biological activity of molecules derived from this building block against those from its para-benzyloxy and positional isomers , researchers can generate precise SAR data. The defined LogP (2.25) and electronic profile provide a clear, quantifiable basis for interpreting changes in target affinity or functional activity, making it an essential, non-interchangeable component of a well-designed SAR matrix.

Application
Selection Property
Validation Focus
Lead optimization – lipophilicity and metabolic stability
Increased lipophilicity and potential metabolic site blocking
Cellular permeability and in vitro metabolic stability assays
Coupling with deactivated aryl halides
Electron-deficient boronic acid
Coupling yield and purity with electron-rich aryl halides
SAR mapping of lipophilic and electronic tolerance
Defined LogP and electronic profile
Biological activity shifts vs non-halogenated analog

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,4-Dichlorophenylmethoxy)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.